3-(2-Chloroethyl)imidazo[1,5-a]pyrazine 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14171709
InChI: InChI=1S/C8H8ClN3/c9-2-1-8-11-6-7-5-10-3-4-12(7)8/h3-6H,1-2H2
SMILES:
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

3-(2-Chloroethyl)imidazo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC14171709

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloroethyl)imidazo[1,5-a]pyrazine -

Specification

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name 3-(2-chloroethyl)imidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C8H8ClN3/c9-2-1-8-11-6-7-5-10-3-4-12(7)8/h3-6H,1-2H2
Standard InChI Key AKQMXGHCYJCFCG-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CN=C2CCCl)C=N1

Introduction

Structural and Molecular Characteristics

The core structure of 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine consists of a bicyclic system where an imidazole ring is fused to a pyrazine ring. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is fused at the [1,5-a] position of the pyrazine, a six-membered ring with two nitrogen atoms at positions 1 and 4. The 2-chloroethyl substituent at position 3 introduces a reactive alkyl halide moiety, enabling nucleophilic substitution reactions and participation in cross-coupling chemistry.

Molecular Properties

Key molecular properties are summarized in Table 1. The compound’s IUPAC name, 3-(2-chloroethyl)imidazo[1,5-a]pyrazine, reflects its substitution pattern. Its canonical SMILES string, C1=CN2C(=CN=C2CCCl)C=N1\text{C1=CN2C(=CN=C2CCCl)C=N1}, encodes the connectivity of atoms, while the InChIKey AKQMXGHCYJCFCG-UHFFFAOYSA-N\text{AKQMXGHCYJCFCG-UHFFFAOYSA-N} provides a unique identifier for chemical databases.

Table 1: Molecular Properties of 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine

PropertyValue
Molecular FormulaC8H8ClN3\text{C}_8\text{H}_8\text{ClN}_3
Molecular Weight181.62 g/mol
IUPAC Name3-(2-chloroethyl)imidazo[1,5-a]pyrazine
Canonical SMILESC1=CN2C(=CN=C2CCCl)C=N1
InChIInChI=1S/C8H8ClN3/c9-2-1-8-11-6-7-5-10-3-4-12(7)8/h3-6H,1-2H2
PubChem Compound ID21265874

Synthesis and Chemical Reactivity

Reactivity Profile

The chloroethyl substituent enhances reactivity through two primary mechanisms:

  • Nucleophilic Substitution: The chlorine atom serves as a leaving group, enabling displacement reactions with nucleophiles such as amines, thiols, or alkoxides.

  • Cross-Coupling Reactions: The ethyl chain may participate in palladium-catalyzed couplings (e.g., Suzuki or Heck reactions) to introduce aryl or alkenyl groups.

These reactions expand the compound’s utility in generating derivatives for structure-activity relationship (SAR) studies in drug discovery .

Characterization and Analytical Data

Spectroscopic Techniques

The structural elucidation of 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine relies on advanced spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR would reveal proton environments, with deshielded signals near 4.0–4.5 ppm corresponding to the chloroethyl group’s methylene protons. Aromatic protons on the fused rings typically resonate between 7.0–8.5 ppm .

  • Infrared Spectroscopy (IR): Stretching vibrations for C-Cl bonds appear near 550–650 cm1^{-1}, while C=N bonds in the imidazo[1,5-a]pyrazine core absorb at 1600–1680 cm1^{-1}.

  • Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 181.62, with fragmentation patterns indicating loss of the chloroethyl group (-C2H4Cl\text{-C}_2\text{H}_4\text{Cl}).

Applications in Medicinal Chemistry

Biological Activity

Imidazo[1,5-a]pyrazines are recognized for their diverse pharmacological profiles, including antitumor, antiviral, and antimicrobial activities. The chloroethyl group in 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine may confer alkylating properties, akin to chemotherapeutic agents like chlorambucil, which crosslink DNA and inhibit replication . Preliminary studies suggest that substituents at the 3-position significantly modulate bioactivity, making this compound a promising scaffold for anticancer drug development.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s mechanism of action in biological systems is critical. In vitro assays to assess DNA alkylation efficiency and cytotoxicity against cancer cell lines are warranted .

Derivative Optimization

Systematic modification of the chloroethyl group and the imidazo[1,5-a]pyrazine core could yield derivatives with enhanced efficacy and reduced toxicity. Computational modeling (e.g., molecular docking) may identify targets in oncogenic pathways.

Scale-Up Synthesis

Developing scalable synthetic routes will facilitate preclinical testing. Continuous flow chemistry or catalytic methods could improve yield and reduce waste .

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